Increased Lipophilicity Versus Unsubstituted Phenyl Analog Drives Membrane Permeability Potential
Ethyl 3-(4-methylphenylamino)propanoate exhibits a computed LogP of 2.43, compared to a LogP of 1.66 for the unsubstituted phenyl analog, ethyl 3-(phenylamino)propanoate [1]. This represents a LogP difference of +0.77, indicating significantly higher lipophilicity conferred by the 4-methyl substituent .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.43 |
| Comparator Or Baseline | Ethyl 3-(phenylamino)propanoate: LogP = 1.66 |
| Quantified Difference | ΔLogP = +0.77 (46% increase in LogP value) |
| Conditions | Computed LogP values from standardized vendor databases [1] |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical attribute for compounds intended for intracellular target engagement or CNS penetration, making this 4-methyl variant a preferred starting point for such applications.
- [1] ChemicalBook. Ethyl 3-(4-methylphenylamino)propanoate. Computed LogP: 2.43. CAS 207454-11-3. View Source
